molecular formula C11H10IN B13186145 6-Iodo-2,4-dimethylquinoline

6-Iodo-2,4-dimethylquinoline

Cat. No.: B13186145
M. Wt: 283.11 g/mol
InChI Key: DPAISUCANNTZOR-UHFFFAOYSA-N
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Description

6-Iodo-2,4-dimethylquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline and its derivatives are known for their wide range of applications in medicinal and industrial chemistry

Preparation Methods

The synthesis of 6-Iodo-2,4-dimethylquinoline can be achieved through various methods. One common approach involves the iodination of 2,4-dimethylquinoline. This can be done using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions. Another method involves the cyclization of appropriate precursors in the presence of iodine.

Industrial production methods often involve the use of catalytic processes to ensure high yields and purity. For example, the use of trifluoroacetic acid as a catalyst under acidic conditions has been reported to be effective .

Chemical Reactions Analysis

6-Iodo-2,4-dimethylquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.

    Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other functional groups. Reagents such as potassium permanganate or chromium trioxide are typically used.

    Reduction Reactions: The quinoline ring can be reduced to form tetrahydroquinoline derivatives. Hydrogenation using palladium or platinum catalysts is a common method.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-Iodo-2,4-dimethylquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Iodo-2,4-dimethylquinoline depends on its specific application. In antimicrobial studies, it is believed to interfere with microbial cell wall synthesis or disrupt cellular processes. The iodine atom plays a crucial role in enhancing the compound’s reactivity and effectiveness.

Comparison with Similar Compounds

6-Iodo-2,4-dimethylquinoline can be compared with other quinoline derivatives such as:

    2,4-Dimethylquinoline: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    6-Bromo-2,4-dimethylquinoline: Similar structure but with a bromine atom instead of iodine, which affects its reactivity and applications.

    6-Chloro-2,4-dimethylquinoline: Another halogenated derivative with different chemical properties due to the presence of chlorine.

Properties

IUPAC Name

6-iodo-2,4-dimethylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10IN/c1-7-5-8(2)13-11-4-3-9(12)6-10(7)11/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPAISUCANNTZOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2)I)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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